(S)-Sertaconazole

Antifungal Stereochemistry Enantiomer

Racemic sertaconazole cannot substitute for the pure (S)-enantiomer in stereochemical resolution studies-the distomer is essential for establishing baseline activity in enantioselective assays and chiral HPLC method validation. (S)-Sertaconazole (CAS 583057-51-6) is the isolated S-(+)-enantiomer, required for enantiospecific pharmacology, differential toxicity profiling, and comparative formulation development where the R-enantiomer is the eutomer. • Chiral HPLC Reference: Confirm retention times, resolution, and method specificity with authenticated (S)-enantiomer standard. • Distomer Control: Quantify stereospecific antifungal activity; the S-enantiomer is substantially less active than the R-eutomer, making it critical for isolating the pharmacophore. • Enantiopure Formulation R&D: Assess enantiomer-specific pharmacokinetics, tissue penetration, and therapeutic index for enantiopure drug development.

Molecular Formula C20H15Cl3N2OS
Molecular Weight 437.8 g/mol
CAS No. 583057-51-6
Cat. No. B138027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Sertaconazole
CAS583057-51-6
Synonyms1-[(2S)-2-[(7-Chlorobenzo[b]thien-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-Imidazole; 
Molecular FormulaC20H15Cl3N2OS
Molecular Weight437.8 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl
InChIInChI=1S/C20H15Cl3N2OS/c21-14-4-5-16(18(23)8-14)19(9-25-7-6-24-12-25)26-10-13-11-27-20-15(13)2-1-3-17(20)22/h1-8,11-12,19H,9-10H2/t19-/m1/s1
InChIKeyJLGKQTAYUIMGRK-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Sertaconazole Evidence Guide


(S)-Sertaconazole (CAS 583057-51-6) is the (S)-enantiomer of the imidazole antifungal sertaconazole, a compound that contains a single asymmetric carbon and exists as a racemic mixture of equal amounts of (R)- and (S)-enantiomers [1]. The racemate is a broad-spectrum antifungal used topically, with added antipruritic and anti-inflammatory activity [2]. The (S)-enantiomer is defined as the (S)-enantiomer of sertaconazole and is the conjugate base of (S)-sertaconazole [1]. Procurement of the single enantiomer enables stereospecific research, including studies on enantiospecific activity, pharmacokinetics, and the development of enantiopure formulations.

Stereochemical-control study fit
Distomer reference for enantioselective pharmacology
Enantiopure formulation research context

Substitution Risks for (S)-Sertaconazole


Sertaconazole is a chiral molecule whose biological activity is stereospecific. The antifungal activity of the racemic mixture resides predominantly in the R-(−)-enantiomer, which is approximately twice as active as the racemate, while the S-(+)-enantiomer is substantially less active [1]. Consequently, racemic sertaconazole cannot substitute for the pure (S)-enantiomer in studies requiring stereochemical resolution, nor can it serve as a negative control or reference standard for enantioselective assays. Procurement of the isolated (S)-enantiomer is essential for investigations into enantiospecific pharmacology, differential toxicity, and the development of enantiopure formulations.

(S)-Sertaconazole distomer
Racemic sertaconazole (R/S mixture)
Mixture dominated by R-(−) eutomer; may not serve as distomer control.
(S)-Sertaconazole distomer
R-(−)-sertaconazole (arasertaconazole) eutomer
High antifungal potency; cannot substitute for distomer (S)-enantiomer.

Quantitative Comparison: (S)-Sertaconazole vs. Racemate and R-Enantiomer


Antifungal Activity: S-Enantiomer as Distomer

The R-(−)-enantiomer of sertaconazole exhibits approximately twice the antifungal activity of the racemic mixture against both fungi and yeasts, a finding that enables formulation at half the racemate dose [1]. The S-(+)-enantiomer is described as 'much less active' [1].

Antifungal stereospecificity
Direct comparison
R-(−) ~2× more active than racemate; S-(+) distomer
May support distomer control and off-target profiling
In vitro MIC, fungi and yeasts
Antifungal Stereochemistry Enantiomer MIC Imidazole

Racemate Antifungal Potency vs. Clinical Comparators

Racemic sertaconazole (arithmetic mean MIC 1.24 mg/L) was statistically more active than bifonazole (MIC 6.54 mg/L) and terbinafine (MIC 12.61 mg/L) against yeast strains [1]. Against dermatophytes, terbinafine (MIC 0.05 mg/L) was more potent than sertaconazole (MIC 0.41 mg/L) and bifonazole (MIC 1.04 mg/L) [1].

Racemate antifungal MIC
Head-to-head
1.24 mg/L (yeasts), 0.41 mg/L (dermatophytes)
Baseline racemate context for enantiomer studies
Relative to bifonazole/terbinafine; 180 Candida, 53 dermatophytes
Antifungal Candida MIC Dermatophytes Imidazole

Fungicidal Activity: Racemate vs. Azole Comparators

The fungicidal activity of racemic sertaconazole, evaluated as the concentration required for a 90% reduction in viable Candida albicans cells, occurred at 8 µg/mL, which is lower than the concentrations required for bifonazole and ketoconazole [1].

Fungicidal concentration
Direct comparison
8 µg/mL (C. albicans)
Racemate fungicidal benchmark for S-enantiomer comparison
Lower than bifonazole and ketoconazole
Antifungal Fungicidal Candida albicans MFC Imidazole

S-Enantiomer as the Distomer

Multiple patents state that the antifungal activity of sertaconazole resides mainly in the R-(−)-enantiomer, which is designated the eutomer [1]. The R-(−)-enantiomer is also known as arasertaconazole and is used as its nitrate salt for vulvovaginal candidiasis [2]. The (S)-enantiomer is the distomer with significantly lower antifungal activity.

Eutomer/Distomer assignment
Class-level inference
R-(−) eutomer, S-(+) distomer
Supports S-enantiomer as distomer in stereochemical studies
Data to verify, multiple patent sources
Enantiomer Eutomer Sertaconazole Antifungal Stereospecific

Application Scenarios for (S)-Sertaconazole


Distomer Control in Enantioselective Pharmacology

In studies designed to quantify the stereospecific contribution of each enantiomer to antifungal activity, (S)-sertaconazole serves as the distomer control. Because the R-(−)-enantiomer is approximately twice as potent as the racemate and the S-(+)-enantiomer is substantially less active [1], (S)-sertaconazole is essential for establishing baseline activity and isolating the pharmacophore responsible for efficacy.

Chiral Separation & Method Development

(S)-sertaconazole is a required reference standard for the development and validation of chiral HPLC methods. Sertaconazole is a chiral imidazole requiring enantioselective separation for quality control and research [1]. Pure (S)-enantiomer is necessary to confirm retention times, resolution, and method specificity.

Stereospecific Toxicology & Off-Target Profiling

The distinct activity profiles of the enantiomers enable investigation of enantiomer-specific toxicity and off-target effects. Because the R-enantiomer is the eutomer and the S-enantiomer the distomer, (S)-sertaconazole can be used to differentiate desired antifungal activity from undesired side effects, such as hERG channel inhibition [1].

Enantiopure Formulation Research

The finding that the R-enantiomer can be formulated at half the racemate dose [1] underscores the importance of enantiopure drug development. (S)-sertaconazole is a critical component for comparative formulation studies, enabling the assessment of enantiomer-specific pharmacokinetics, tissue penetration, and therapeutic index.

Application
Selection Property
Validation Focus
Enantioselective pharmacology studies
Distomer control for eutomer comparison
Enantiomer-specific activity endpoints
Chiral analytical method development
Enantiopure reference standard for HPLC
Retention time and method specificity
Stereospecific toxicology profiling
Distomer to differentiate antifungal from off-target effects
Off-target endpoint profiling (e.g., hERG)
Enantiopure formulation research
Single enantiomer for PK and tissue penetration comparison
Enantiomer-specific exposure-response context

Technical Documentation Hub

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40 linked technical documents
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